

Eudragit RS in Floating Drug Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: **Eudragit RS**

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This document provides detailed application notes and protocols for the utilization of **Eudragit RS** in the formulation of floating drug delivery systems (FDDS). **Eudragit RS** is a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups. Its water-insoluble and pH-independent swelling properties make it an excellent candidate for creating gastro-retentive dosage forms that prolong drug release in the stomach, enhancing the bioavailability of various active pharmaceutical ingredients (APIs).[\[1\]](#)[\[2\]](#)

Principle of Eudragit RS in Floating Drug Delivery

Eudragit RS polymers are key in formulating low-density systems that float on gastric contents. This buoyancy is typically achieved through the incorporation of gas-generating agents (effervescent systems) or by creating a porous, low-density matrix. **Eudragit RS**, being insoluble in digestive juices, provides a stable, non-eroding framework that controls drug release primarily through diffusion.[\[1\]](#)[\[3\]](#) The quaternary ammonium groups in its structure allow for low permeability, resulting in a slow, pH-independent diffusion of the entrapped drug.[\[1\]](#)[\[4\]](#) This sustained release profile is beneficial for drugs with a narrow absorption window in the upper gastrointestinal tract.[\[5\]](#)

Applications of Eudragit RS in FDDS

Eudragit RS has been successfully employed in the development of various floating dosage forms, including tablets and microspheres, for a range of drugs.

Table 1: Examples of **Eudragit RS**-Based Floating Drug Delivery Systems

Active Pharmaceutical Ingredient (API)	Dosage Form	Key Findings
Moxifloxacin HCl	Floating Tablets	Formulation with 50 mg of Eudragit RS showed a cumulative drug release of 99.245% within 24 hours. The release kinetics followed a first-order, non-Fickian diffusion mechanism.[6]
Rosiglitazone Maleate	Floating Microspheres	Successfully prepared with high drug entrapment (78-97%) and a pH-independent release profile.[1]
Nizatidine	Floating Tablets	Formulations containing Xanthan Gum in combination with Eudragit-RS PO demonstrated good flow, compaction, swelling, and floating properties.[7]
Glibenclamide	Floating Microspheres	Eudragit RS 100 effectively sustained the intragastric delivery of Glibenclamide with an entrapment efficiency as high as 93.19% and in-vitro buoyancy for up to 7 hours.[5][8]
Amoxicillin Trihydrate	Floating Microspheres	Formulations using Eudragit RS100 and HPMC showed drug entrapment efficiency ranging from 41.32% to 76.19%. [9]
Levofloxacin Hemihydrate	Floating Matrix Tablets	A 1:1 ratio of levofloxacin hemihydrate to Eudragit RS 100 provided the best

dissolution results with a non-Fickian release mechanism.
[10]

Valsartan	Floating Tablets	Formulations with Eudragit demonstrated sustained release over 24 hours with acceptable swelling and floating properties.[11]
Aceclofenac	Floating Tablets	A combination of hydrophilic (HPMC E5M) and hydrophobic (Eudragit RS 100) polymers was suitable for an optimized sustained release formulation with a total floating time of 8-10 hours.

Experimental Protocols

Preparation of Eudragit RS-Based Floating Tablets by Direct Compression

This protocol is a generalized procedure based on common practices for formulating effervescent floating tablets.

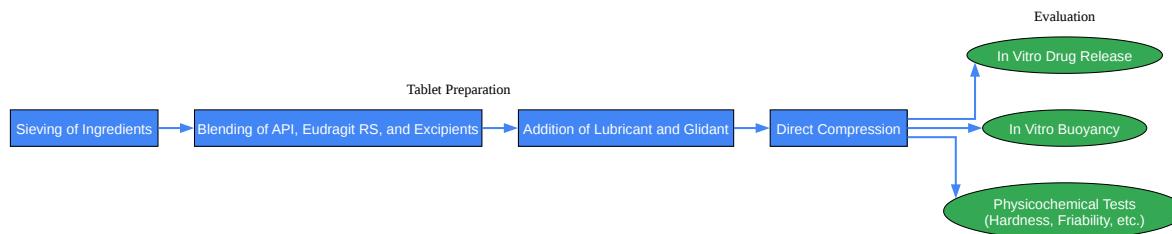
Materials:

- Active Pharmaceutical Ingredient (API)
- **Eudragit RS** (e.g., **Eudragit RS** PO or RS 100)
- Gas-generating agent (e.g., Sodium Bicarbonate)
- Acid source (e.g., Citric Acid)
- Filler (e.g., Lactose, Microcrystalline Cellulose)
- Lubricant (e.g., Magnesium Stearate)

- Glidant (e.g., Talc)

Protocol:

- Sieving: Pass all ingredients through a suitable sieve (e.g., #40 mesh) to ensure uniformity.
- Blending:
 - Mix the API, **Eudragit RS**, and filler in a blender for 15-20 minutes.
 - Add the gas-generating agent and acid source to the blend and mix for another 5-10 minutes.
 - Finally, add the lubricant and glidant and mix for 2-3 minutes.
- Compression: Compress the final blend into tablets using a tablet compression machine with appropriate punches.



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Caption: Workflow for Preparation and Evaluation of Floating Tablets.

Preparation of Eudragit RS-Based Floating Microspheres by Emulsion Solvent Evaporation

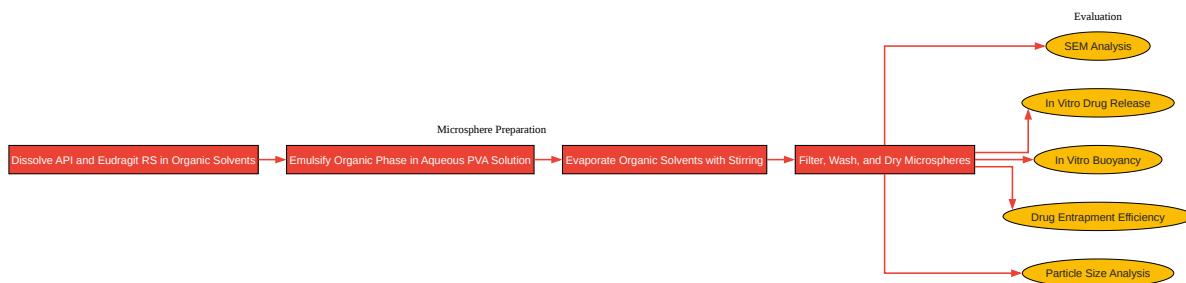
This protocol is a generalized method for preparing floating microspheres.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Eudragit RS** (e.g., **Eudragit RS 100**)
- Organic Solvent System (e.g., Dichloromethane and Ethanol)
- Aqueous Phase (e.g., Purified water with a surfactant like Polyvinyl Alcohol (PVA))

Protocol:

- Organic Phase Preparation: Dissolve the API and **Eudragit RS 100** in the organic solvent system.[12]
- Emulsification: Pour the organic phase into the aqueous phase under constant stirring (e.g., 300-800 rpm) using a mechanical stirrer to form an oil-in-water (o/w) emulsion.[9][12]
- Solvent Evaporation: Continue stirring for a specified period (e.g., 1-3 hours) at a controlled temperature (e.g., 40°C) to allow the organic solvent to evaporate, leading to the formation of solid microspheres.[9]
- Collection and Drying: Collect the formed microspheres by filtration, wash with purified water, and dry at room temperature or in a desiccator.[9]

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Caption: Workflow for Preparation and Evaluation of Floating Microspheres.

In Vitro Buoyancy (Floating) Test

Apparatus: USP Dissolution Apparatus II (Paddle type). Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid. Temperature: $37 \pm 0.5^{\circ}\text{C}$. Procedure:

- Place the dosage form (tablet or a specified amount of microspheres) in the dissolution vessel.
- Start the apparatus at a specified rotation speed (e.g., 50 rpm).

- Floating Lag Time: Record the time taken for the dosage form to rise to the surface of the medium.
- Total Floating Time: Record the total duration for which the dosage form remains buoyant.

In Vitro Drug Release Study

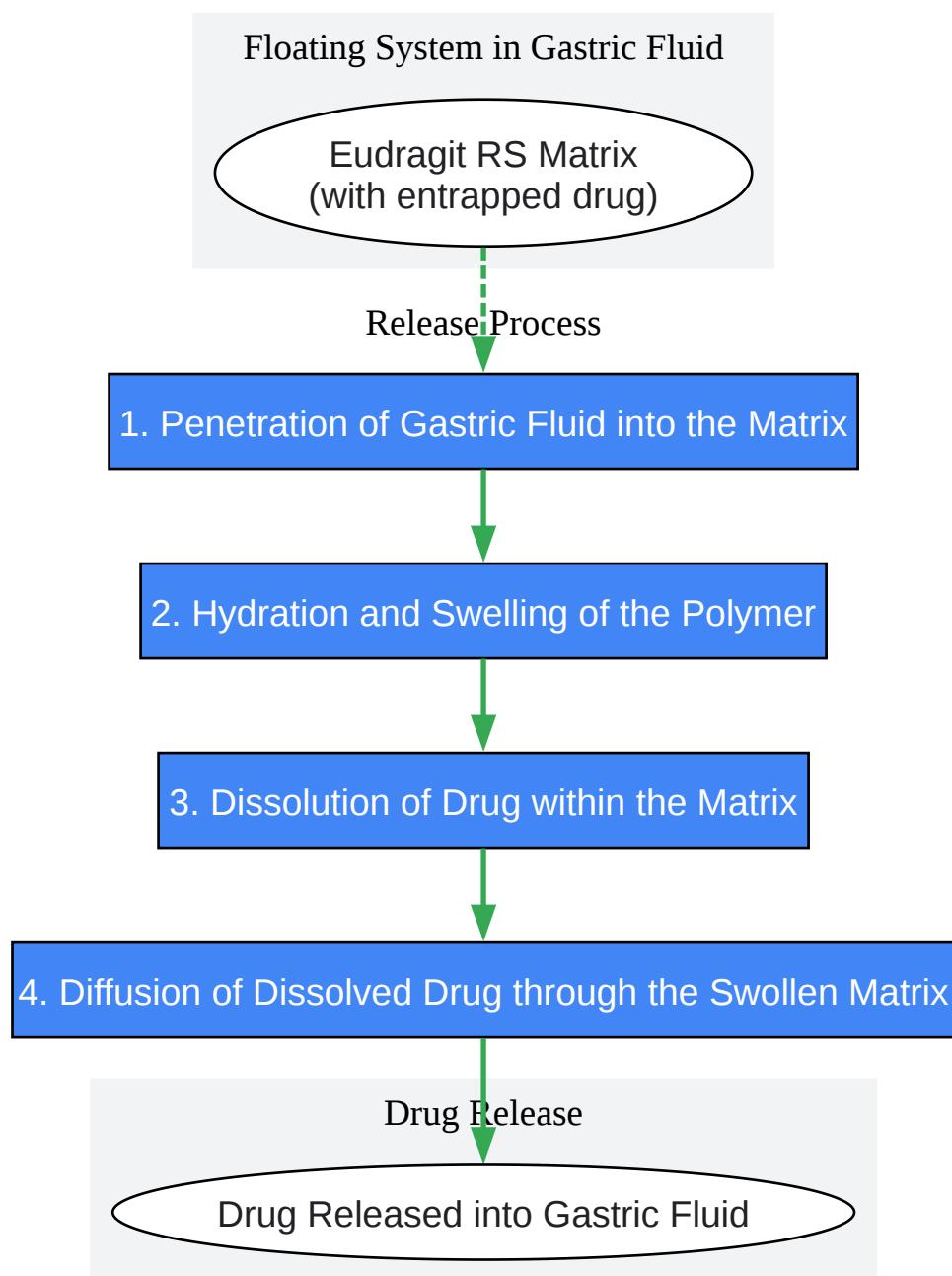
Apparatus: USP Dissolution Apparatus II (Paddle type). Medium: 900 mL of 0.1 N HCl (pH 1.2).

Temperature: $37 \pm 0.5^{\circ}\text{C}$. Rotation Speed: 50-100 rpm. Procedure:

- Place the floating dosage form in the dissolution vessel.
- Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples and analyze the drug content using a suitable analytical method (e.g., UV-Visible Spectrophotometry or HPLC).

Mechanism of Drug Release from Eudragit RS Formulations

The primary mechanism of drug release from **Eudragit RS**-based floating systems is diffusion.



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Caption: Drug Release Mechanism from **Eudragit RS** Floating Systems.

- Fluid Penetration: Gastric fluid penetrates the insoluble **Eudragit RS** matrix.
- Polymer Swelling: The polymer hydrates and swells, forming a gel-like layer.
- Drug Dissolution: The API dissolves in the penetrated fluid within the matrix.

- Diffusion: The dissolved drug molecules then diffuse out of the swollen polymer matrix into the surrounding gastric fluid.[1]

The rate of diffusion is controlled by the low permeability of the **Eudragit RS** polymer, which leads to a sustained release of the drug.[1] The release kinetics often follow non-Fickian diffusion or a combination of diffusion and erosion mechanisms, depending on the overall formulation.[6][13]

Conclusion

Eudragit RS is a versatile and effective polymer for the formulation of floating drug delivery systems. Its ability to form a stable, low-density matrix with controlled swelling and drug diffusion properties allows for prolonged gastric retention and sustained drug release. This makes it a valuable tool for improving the oral bioavailability and therapeutic efficacy of a wide range of drugs. The protocols and data presented in these notes provide a foundation for the development and optimization of **Eudragit RS**-based floating dosage forms.

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